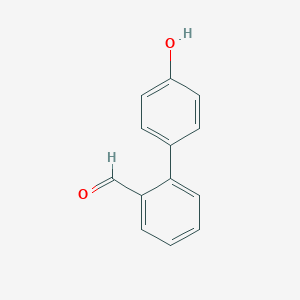

4'-Hydroxy-biphenyl-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

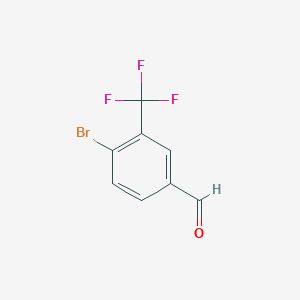

“4’-Hydroxy-biphenyl-2-carbaldehyde” is a chemical compound with the molecular formula C13H10O2 and a molecular weight of 198.22 .

Molecular Structure Analysis

The molecular structure of “4’-Hydroxy-biphenyl-2-carbaldehyde” consists of 13 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“4’-Hydroxy-biphenyl-2-carbaldehyde” is a solid substance that should be stored at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 373.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications

Chromatography

4-(2-Formylphenyl)phenol: is utilized in chromatography as a standard for calibrating equipment and ensuring the accuracy of chromatographic analyses. This compound’s distinct chemical properties, such as its polarity and molecular weight, make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC), aiding in the separation of complex mixtures .

Proteomics Research

In proteomics, 4’-Hydroxy-biphenyl-2-carbaldehyde serves as a biochemical tool for protein identification and quantification. Its reactivity with amino groups allows for the labeling of proteins, which is essential for studying protein-protein interactions and post-translational modifications .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. It can be used to synthesize various biphenyl structures, which are core components in the creation of pharmaceuticals, agrochemicals, and advanced materials .

Material Science

2-(4-hydroxyphenyl)benzaldehyde: has applications in material science, particularly in the development of organic semiconductors and liquid crystal materials. Its biphenyl core contributes to the thermal stability and electronic properties of these materials .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential in drug design and synthesis. Its structure is a key building block in the creation of novel therapeutic agents, including those with anti-inflammatory and anticancer activities .

Environmental Science

The compound’s role in environmental science is significant, particularly in the study of degradation products of organic pollutants. It serves as a model compound for understanding the environmental fate of biphenyl derivatives .

Food Industry

As a flavoring agent, 4-(2-Formylphenyl)phenol can be used to impart a distinct aroma and taste to food products. Its stability under various conditions makes it suitable for use in a wide range of food applications .

Cosmetic Industry

In the cosmetic industry, this compound finds use as a fragrance ingredient. Its pleasant scent is valued in perfumes and other scented products, enhancing the olfactory experience for consumers .

Mechanism of Action

Mode of Action

Phenolic compounds are known to interact with proteins and enzymes, potentially altering their function .

Biochemical Pathways

Phenolic compounds, including 4-(2-Formylphenyl)phenol, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . They also have poor aqueous solubility .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of 4-(2-Formylphenyl)phenol can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds can influence its action through interactions or competition for the same targets .

Safety and Hazards

When handling “4’-Hydroxy-biphenyl-2-carbaldehyde”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

properties

IUPAC Name |

2-(4-hydroxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLQTCNSJOJTIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374727 |

Source

|

| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-biphenyl-2-carbaldehyde | |

CAS RN |

400747-55-9 |

Source

|

| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.